5-Phenyluracil
Overview
Description
5-Phenyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the substitution of a phenyl group at the fifth position of the uracil ring
Mechanism of Action
Target of Action
5-Phenyluracil is a pyrimidine analog, similar to 5-Fluorouracil . Its primary target is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .
Mode of Action
The main mechanism of action of this compound is thought to be the binding of the deoxyribonucleotide of the drug and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS to form a covalently bound ternary complex . This interaction inhibits the function of TS, thereby interfering with DNA synthesis .
Biochemical Pathways
This compound disrupts pyrimidine nucleotide pool balances, leading to uracil incorporation in DNA . This incorporated uracil is then recognized and removed by the uracil base excision repair (BER) pathway . Non-coding RNAs also play a significant role in determining the response of cells to this compound. These transcripts can affect cell response to the drug by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
It’s known that the oral absorption of 5-fluorouracil, a similar compound, is incomplete, with a short biological half-life and an obvious peak-valley phenomenon . This leads to the frequent administration requirement and severe side effects .
Result of Action
The result of this compound’s action at the molecular level is the disruption of DNA synthesis, which can lead to cell death . At the cellular level, this can result in the inhibition of cancer cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of similar compounds, such as 5-Fluorouracil, can be influenced by factors such as the patient’s overall health, the presence of other medications, and specific characteristics of the cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyluracil typically involves a two-step process. The first step is a ligand-free Suzuki-Miyaura cross-coupling reaction starting from totally deprotected 5-iodo-(2′-deoxy)uridine. This is followed by a deglycosylation procedure in pure water with the assistance of microwave irradiation . Another method involves a one-pot two-step coupling/cleavage sequence .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of microwave-assisted reactions and efficient coupling techniques are likely to be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyluracil undergoes various chemical reactions, including:
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The uracil moiety can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium diacetate and sodium carbonate in various solvents under microwave irradiation.
Deglycosylation: Conducted in pure water with microwave assistance.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, the Suzuki-Miyaura cross-coupling yields 5-aryluracil derivatives .
Scientific Research Applications
5-Phenyluracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of antiviral and anticancer research.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also incorporates into RNA and DNA, disrupting their function.
5-Bromouracil: Another uracil derivative used in mutagenesis studies.
5-Iodouracil: Used in radiolabeling and imaging studies.
Uniqueness: 5-Phenyluracil is unique due to the presence of the phenyl group, which can significantly alter its chemical properties and biological activity compared to other uracil derivatives. This substitution can enhance its stability and binding interactions, making it a valuable compound for various applications .
Biological Activity
5-Phenyluracil, a pyrimidine analog, has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This compound is structurally related to 5-Fluorouracil and exhibits several mechanisms of action that disrupt cellular processes, making it a subject of interest in therapeutic research.
This compound primarily acts by inhibiting thymidylate synthase (TS), a critical enzyme involved in DNA synthesis. The binding of this compound to TS forms a covalently bound ternary complex with the deoxyribonucleotide and the folate cofactor N5–10-methylenetetrahydrofolate. This interaction leads to an imbalance in pyrimidine nucleotide pools, resulting in the incorporation of uracil into DNA, which ultimately disrupts DNA synthesis and can induce cell death.
Pharmacokinetics
The pharmacokinetic profile of this compound includes incomplete oral absorption and a short biological half-life, similar to its analogs. These characteristics impact its efficacy and necessitate careful consideration in therapeutic applications.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antiviral Properties : Studies have shown that derivatives of uracil, including this compound, can inhibit RNA viruses. For example, compounds with modifications at the C-5 position demonstrated antiviral effects against SARS-CoV and other RNA viruses .
- Anticancer Potential : As a thymidylate synthase inhibitor, this compound may have applications in cancer treatment by disrupting rapidly dividing cancer cells' ability to synthesize DNA .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other uracil derivatives:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
5-Fluorouracil | Inhibits TS; incorporates into RNA/DNA | Anticancer agent |
5-Bromouracil | Mutagenesis studies | Used in genetic research |
5-Iodouracil | Radiolabeling and imaging | Imaging studies |
This compound | Inhibits TS; disrupts DNA synthesis | Antiviral and anticancer potential |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Activity : A study focused on the antiviral effects of various 5-substituted uracils demonstrated that specific modifications could enhance activity against viral pathogens. The presence of the phenyl group in this compound was noted to improve stability and binding interactions compared to other derivatives .
- Cytotoxicity Assessment : In cell-based assays assessing cytotoxicity, this compound showed promising results against different cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells was highlighted as a significant mechanism contributing to its efficacy .
- Synthesis and Derivative Exploration : Research into new derivatives of this compound has revealed that modifications can lead to enhanced biological activity. For instance, the synthesis of 5-norcarbocyclic derivatives has shown broad-spectrum antiviral activity against various RNA viruses, indicating a potential avenue for developing new antiviral agents .
Properties
IUPAC Name |
5-phenyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKIQOAXFYAWPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301815 | |
Record name | 5-PHENYLURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15761-83-8 | |
Record name | 15761-83-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-PHENYLURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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